molecular formula C16H16N2O3S B1330188 Ammonium 8-(phenylamino)naphthalene-1-sulfonate CAS No. 28836-03-5

Ammonium 8-(phenylamino)naphthalene-1-sulfonate

Cat. No. B1330188
CAS RN: 28836-03-5
M. Wt: 316.4 g/mol
InChI Key: IPBNQYLKHUNLQE-UHFFFAOYSA-N
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Patent
US04528076

Procedure details

A process for the production of bis-(5,5')-8- Anilino -1-naphthalene Sulfonate using an electrochemical cell, consisting of a container (a beaker), a carbon cloth anode, and a metal cathode. The electrochemical cell is charged with ingredients in accord with the following proportions--2.136 g (6.71 mmol) of 8- anilino - 1- naphthalene sulfonic acid ammonium salt dissolved in 100 mL of 0.1 M aqueous sodium perchlorate. As the solution is stirred (A stirring mechanism is used such as a magnetic stirring bar with the container (beaker) supported on a combination heat plate and magnetic drive stirrer), the D.C. power supply voltage is increased until current begins to flow between the electrodes. This solution is electrolyzed for approximately two hours through which time periodic samples are removed and monitored by Hplc (high performance liquid chromatography) until the amount of product reaches a maximum. Thereafter, the solvent is removed and the residue dissolved in a minimal amount of methanol and chromatographed on a short column of neutral alumina using methanol as the eluent. The solvent is removed and the residue dissolved in a minimum amount of water. Excess barium acetate is added to precipitate bis-Ans as barium salt that is collected and dissolved in water. An excess of potassium sulfate is added to convert the barium salt to dipotassium salt. This salt is recrystallized to give 0.686 g (1.01 mmol) of bis - (5,5') - 8 - anilino - 1 - naphthalene sulfonic acid dipotassium salt corresponding to substantially a thirty percent product yield.
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(5,5')-8- Anilino -1-naphthalene Sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.71 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH4+:1].[NH:2]([C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:18]=1[C:17]([S:19]([O-:22])(=[O:21])=[O:20])=[CH:16][CH:15]=[CH:14]2)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>Cl([O-])(=O)(=O)=O.[Na+]>[CH:8]1[CH:3]=[CH:4][C:5]([NH:1][C:9]2[CH:10]=[CH:11][C:12]([C:12]3[CH:11]=[CH:10][C:9]([NH:2][C:3]4[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=4)=[C:18]4[C:13]=3[CH:14]=[CH:15][CH:16]=[C:17]4[S:19]([OH:22])(=[O:20])=[O:21])=[C:13]3[CH:14]=[CH:15][CH:16]=[C:17]([S:19]([OH:22])(=[O:20])=[O:21])[C:18]=23)=[CH:6][CH:7]=1 |f:0.1,2.3|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
(5,5')-8- Anilino -1-naphthalene Sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
6.71 mmol
Type
reactant
Smiles
[NH4+].N(C1=CC=CC=C1)C=1C=CC=C2C=CC=C(C12)S(=O)(=O)[O-]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
Cl(=O)(=O)(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
As the solution is stirred (A stirring mechanism
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is used such as a magnetic stirring bar with the container (beaker)
TEMPERATURE
Type
TEMPERATURE
Details
heat plate and magnetic drive stirrer), the D.C
TEMPERATURE
Type
TEMPERATURE
Details
power supply voltage is increased
CUSTOM
Type
CUSTOM
Details
are removed
CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent is removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in a minimal amount of methanol
CUSTOM
Type
CUSTOM
Details
chromatographed on a short column of neutral alumina
CUSTOM
Type
CUSTOM
Details
The solvent is removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in a minimum amount of water
ADDITION
Type
ADDITION
Details
Excess barium acetate is added
CUSTOM
Type
CUSTOM
Details
to precipitate bis-Ans as barium salt that
CUSTOM
Type
CUSTOM
Details
is collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
ADDITION
Type
ADDITION
Details
An excess of potassium sulfate is added
CUSTOM
Type
CUSTOM
Details
This salt is recrystallized

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.01 mmol
AMOUNT: MASS 0.686 g
YIELD: CALCULATEDPERCENTYIELD 30.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.